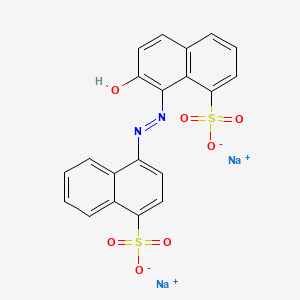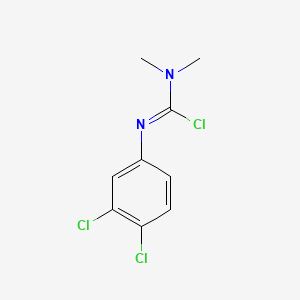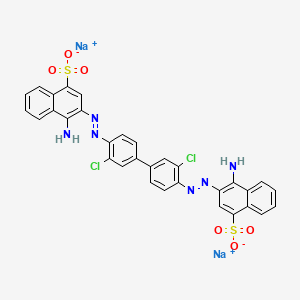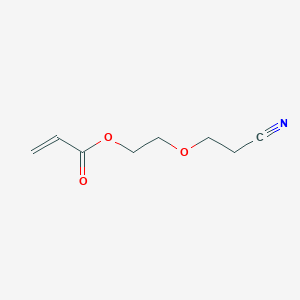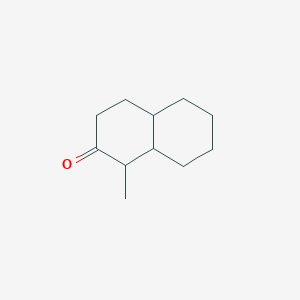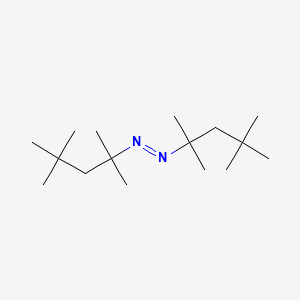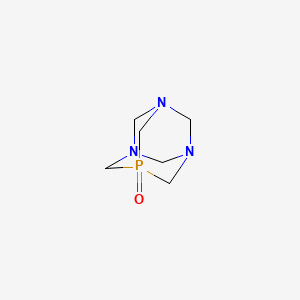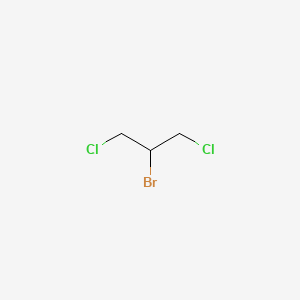
1-Cyclohexyl-2,5-dimethyl-1h-pyrrole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
A study by Maity and Pramanik (2013) describes the synthesis of pyrrole derivatives through the condensation of enamines and arylglyoxals. These derivatives demonstrate significant chemical transformations, showcasing the versatility of pyrrole compounds in synthetic chemistry (Maity & Pramanik, 2013).
Pushechnikov et al. (1999) explored the reactions of 1-aryl-2,5-dimethylpyrroles with ketones, leading to the formation of complex pyrrole derivatives. This research highlights the reactivity of pyrroles in forming diverse molecular structures (Pushechnikov et al., 1999).
Takeshita et al. (1990) investigated the C-N bond atropisomerism in a specific pyrrole derivative, demonstrating the molecular complexity and potential for varied chemical behavior in pyrrole-based compounds (Takeshita et al., 1990).
Applications in Material Science
Le (2011) conducted a study on the synthesis of a pyrrole derivative and its application in enhancing tobacco flavor. This research showcases the potential of pyrrole compounds in the flavor and fragrance industry (Le, 2011).
Pasha et al. (2011) explored the catalytic applications of nano β-PbO in the synthesis of dimethyl-N-substituted pyrroles. Their work highlights the potential of pyrrole derivatives in catalysis and material science (Pasha et al., 2011).
Li et al. (2019) studied the solubility and solvent effects of a pyrrole derivative, providing insights into the physical properties of these compounds which is crucial for their practical applications in various solvents (Li et al., 2019).
Pharmaceutical and Biological Research
Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities. This indicates the potential of pyrrole compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Paprocka et al. (2022) synthesized new pyrrole-2,5-dione derivatives and assessed their anti-inflammatory properties. Their findings contribute to the understanding of the therapeutic potential of pyrrole derivatives in treating inflammation-related conditions (Paprocka et al., 2022).
Fensome et al. (2008) reported on pyrrole-oxindole progesterone receptor modulators, underlining the significance of pyrrole compounds in hormone-related therapies and female healthcare (Fensome et al., 2008).
Propriétés
IUPAC Name |
1-cyclohexyl-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMSMLRWXSENLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332896 | |
| Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24836-02-0 | |
| Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



